

An In-depth Technical Guide to the Discovery and Synthesis of [Lys3]-Bombesin

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Compound of Interest

Compound Name: [Lys3]-Bombesin

Cat. No.: B12387792

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Introduction

Bombesin, a 14-amino acid peptide originally isolated from the skin of the frog *Bombina bombina*, and its mammalian counterpart, gastrin-releasing peptide (GRP), have garnered significant attention in the scientific community. These peptides exert a wide range of biological effects by binding to bombesin receptors, which are overexpressed in various cancers, including prostate, breast, and lung cancer. This overexpression makes bombesin and its analogues promising candidates for targeted cancer imaging and therapy. **[Lys3]-Bombesin** is a synthetic analogue of bombesin where the arginine at position 3 is replaced by lysine. This modification has been explored to enhance the molecule's properties for clinical applications, particularly in the development of radiolabeled imaging and therapeutic agents. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of **[Lys3]-Bombesin** and its derivatives.

Core Data Summary

The following tables summarize key quantitative data for **[Lys3]-Bombesin** and related analogues, providing a comparative overview of their biological activity.

Table 1: Binding Affinity of Bombesin Analogues for Gastrin-Releasing Peptide Receptor (GRPR)

Compound	Cell Line	Radioligand	IC50 (nM)	Ki (nM)	Reference
[Lys3]- Bombesin derivative (99mTc- EDDA/HYNIC -[Lys3]- bombesin)	PC-3	[1]			
[Lys3]- Bombesin derivative (99mTc- AuNP-Lys3- bombesin)	PC-3	Specific Recognition	[2]		
Lu-AMBA	PC-3	2.50 ± 0.50			
Ga-LW02060	PC-3	[125I- Tyr4]Bombesi n	5.57 ± 2.47	[3]	
Ga-LW02080	PC-3	[125I- Tyr4]Bombesi n	21.7 ± 6.69	[3]	
Lu-LW02060	PC-3	[125I- Tyr4]Bombesi n	8.00 ± 2.61	[3]	
Lu-LW02080	PC-3	[125I- Tyr4]Bombesi n	32.1 ± 8.14	[3]	
Lu- TacsBOMB5	PC-3	12.6 ± 1.02	[4]		
Lu-LW01110	PC-3	3.07 ± 0.15	[4]		
Lu-LW01142	PC-3	2.37 ± 0.28	[4]		

Lu-AMBA	PC-3	0.33 ± 0.16	[4]
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Table 2: Cellular Uptake of Radiolabeled Bombesin Analogues

Compound	Cell Line	Time Point	% of Total Activity	Reference
99mTc-Tat-BN	PC-3	4 h	28.10 ± 3.86	[5]
99mTc-EDDA/HYNIC-[Lys3]-BN	PC-3	4 h	17.62 ± 1.86	[5]
99mTc-Tat-BN	MCF7	2 h	18.27 ± 2.14	[5]
99mTc-EDDA/HYNIC-[Lys3]-BN	MCF7	2 h	8.97 ± 0.92	[5]
99mTc-Tat-BN	MDA-MB231	5 min	24.33 ± 2.82	[5]
99mTc-EDDA/HYNIC-[Lys3]-BN	MDA-MB231	5 min	5.91 ± 0.26	[5]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of [Lys3]-Bombesin

The synthesis of **[Lys3]-Bombesin** and its analogues is typically achieved through Fmoc-based solid-phase peptide synthesis.[6] A generalized protocol is outlined below.

Materials:

- Rink Amide MBHA resin
- Fmoc-protected amino acids (Fmoc-Met-OH, Fmoc-Leu-OH, Fmoc-His(Trt)-OH, Fmoc-Gly-OH, Fmoc-Val-OH, Fmoc-Ala-OH, Fmoc-Trp(Boc)-OH, Fmoc-Gln(Trt)-OH, Fmoc-Asn(Trt)-

OH, Fmoc-Lys(Boc)-OH, pGlu-OH)

- Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
- Base: DIPEA (N,N-Diisopropylethylamine)
- Deprotection reagent: 20% piperidine in DMF (N,N-Dimethylformamide)
- Solvents: DMF, DCM (Dichloromethane)
- Cleavage cocktail: Trifluoroacetic acid (TFA), triisopropylsilane (TIS), water

Procedure:

- Resin Swelling: The Rink Amide resin is swelled in DMF.
- Fmoc Deprotection: The Fmoc protecting group on the resin is removed by treatment with 20% piperidine in DMF.
- Amino Acid Coupling: The first Fmoc-protected amino acid (Fmoc-Met-OH) is activated with HBTU/HOBt and coupled to the resin in the presence of DIPEA. The completion of the coupling reaction is monitored by a Kaiser test.
- Chain Elongation: Steps 2 and 3 are repeated for each subsequent amino acid in the **[Lys3]-Bombesin** sequence (Leu, His, Gly, Val, Ala, Trp, Gln, Asn, Gly, Leu, Lys, Gln, pGlu).
- Final Deprotection: The N-terminal Fmoc group is removed.
- Cleavage and Side-Chain Deprotection: The peptide is cleaved from the resin and the side-chain protecting groups are simultaneously removed by treatment with a cleavage cocktail (e.g., TFA/TIS/water).
- Peptide Precipitation and Purification: The crude peptide is precipitated with cold diethyl ether, centrifuged, and the pellet is washed. The crude peptide is then purified by reversed-phase high-performance liquid chromatography (RP-HPLC).

- Characterization: The purified peptide is characterized by mass spectrometry and analytical RP-HPLC to confirm its identity and purity.[6]

In Vitro Competition Binding Assay

This assay is used to determine the binding affinity (IC_{50} or K_i) of **[Lys3]-Bombesin** analogues for the GRPR.[3]

Materials:

- GRPR-expressing cells (e.g., PC-3 human prostate cancer cells)
- Radioligand (e.g., [125I-Tyr4]Bombesin)
- Unlabeled **[Lys3]-Bombesin** analogue (competitor)
- Binding buffer (e.g., RPMI 1640 containing 2 mg/mL BSA and 20 mM HEPES)
- Wash buffer (e.g., ice-cold PBS)
- Gamma counter

Procedure:

- Cell Seeding: PC-3 cells are seeded in 24-well plates and grown to near confluence.
- Assay Setup: The growth medium is removed, and the cells are washed with binding buffer.
- Competition: Cells are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled **[Lys3]-Bombesin** analogue.
- Incubation: The plates are incubated to allow binding to reach equilibrium.
- Washing: The cells are washed with ice-cold PBS to remove unbound radioligand.
- Cell Lysis and Counting: The cells are lysed, and the radioactivity is measured using a gamma counter.

- **Data Analysis:** The IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is calculated by non-linear regression analysis. The K_i value can be calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Cellular Uptake and Internalization Assay

This assay measures the ability of radiolabeled **[Lys3]-Bombesin** analogues to be taken up and internalized by GRPR-expressing cells.^[5]

Materials:

- GRPR-expressing cells (e.g., PC-3 cells)
- Radiolabeled **[Lys3]-Bombesin** analogue
- Unlabeled bombesin (for blocking)
- Culture medium
- Acid wash buffer (to differentiate between membrane-bound and internalized radioactivity)
- Gamma counter

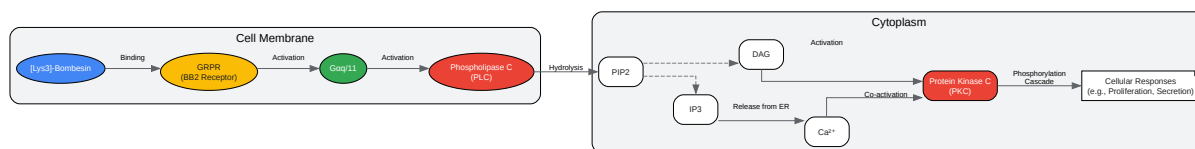
Procedure:

- **Cell Seeding:** Cells are seeded in multi-well plates.
- **Incubation:** Cells are incubated with the radiolabeled **[Lys3]-Bombesin** analogue at 37°C for various time points. For blocking experiments, a separate set of cells is pre-incubated with an excess of unlabeled bombesin before adding the radiolabeled analogue.
- **Washing:** At each time point, the medium is removed, and the cells are washed with ice-cold buffer.
- **Internalization Measurement:** To determine the internalized fraction, cells are incubated with an acid wash buffer which removes the surface-bound radioligand. The radioactivity in the acid wash (surface-bound) and the remaining cell-associated radioactivity (internalized) are measured separately.

- **Total Uptake Measurement:** For total cellular uptake, the cells are lysed without the acid wash step.
- **Counting:** The radioactivity in the cell lysates and washes is measured using a gamma counter.
- **Data Analysis:** The percentage of cellular uptake and internalization is calculated relative to the total radioactivity added.

Visualizations

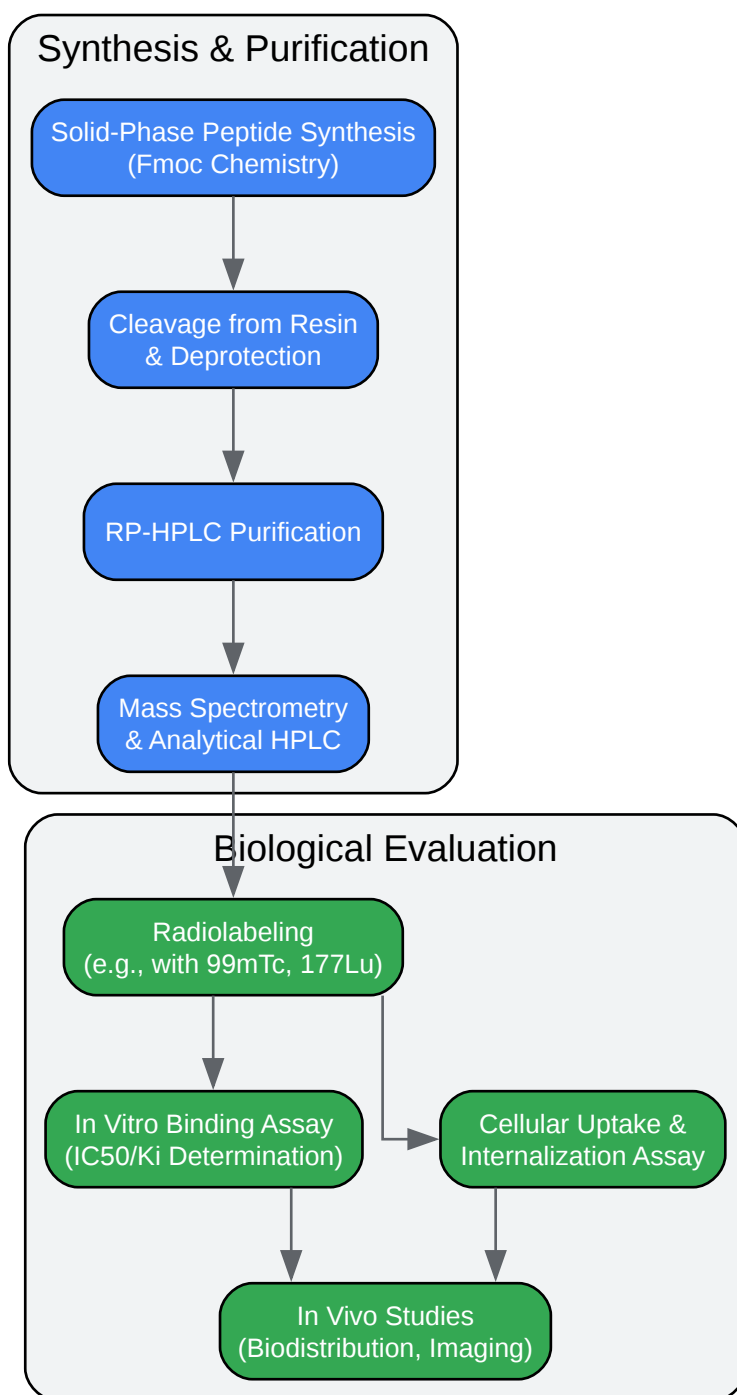
Signaling Pathway of Bombesin Receptors



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Caption: Simplified signaling pathway of the Gastrin-Releasing Peptide Receptor (GRPR) upon binding of **[Lys3]-Bombesin**.

Experimental Workflow for [Lys3]-Bombesin Synthesis and Evaluation



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Caption: General workflow for the synthesis and preclinical evaluation of radiolabeled **[Lys3]-Bombesin** analogues.

Conclusion

[Lys3]-Bombesin and its derivatives represent a significant area of research in the development of targeted diagnostics and therapeutics for cancers that overexpress the gastrin-releasing peptide receptor. The well-established methods of solid-phase peptide synthesis allow for the efficient production and modification of these peptides. The biological evaluation, through in vitro and in vivo assays, is crucial for determining the efficacy of these compounds. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working in this exciting field. Further research into novel analogues with improved pharmacokinetic and pharmacodynamic properties will continue to advance the clinical potential of bombesin-based agents.

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